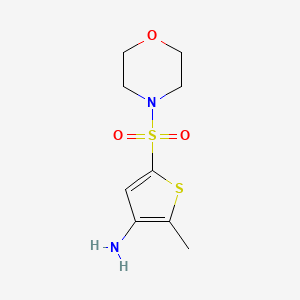
2-(Trifluoromethyl)anthracene-9(10H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)anthracene-9(10H)-thione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a thione group at the 9-position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)anthracene-9(10H)-thione may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)anthracene-9(10H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)anthracene-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)anthracene-9(10H)-thione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and photodynamic therapy. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing properties, while the thione group can participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
2-(Trifluoromethyl)anthracene-9(10H)-thione is unique due to the presence of both the trifluoromethyl and thione groups. These functional groups impart distinct photophysical and chemical properties compared to other anthracene derivatives. For example, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the thione group allows for unique redox behavior .
Eigenschaften
Molekularformel |
C15H9F3S |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-10H-anthracene-9-thione |
InChI |
InChI=1S/C15H9F3S/c16-15(17,18)11-6-5-10-7-9-3-1-2-4-12(9)14(19)13(10)8-11/h1-6,8H,7H2 |
InChI-Schlüssel |
ASSIBQFSVGVHCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=S)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


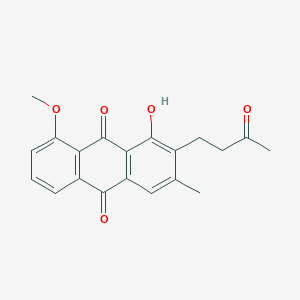
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

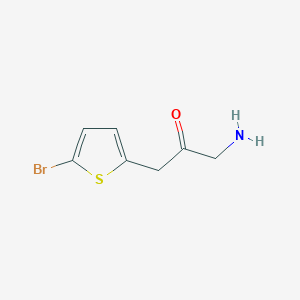
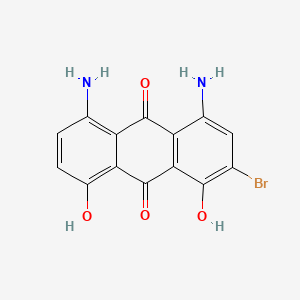
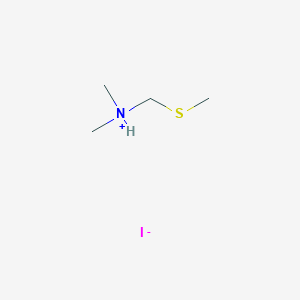
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
